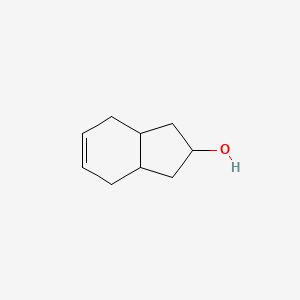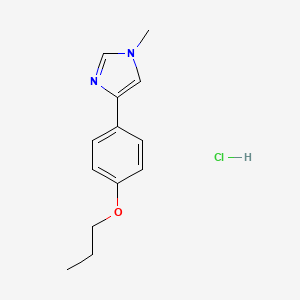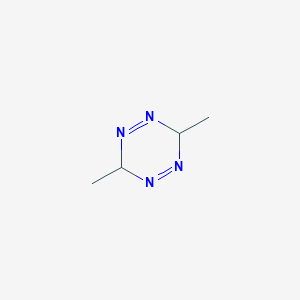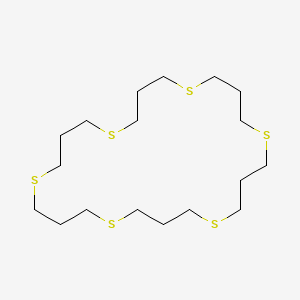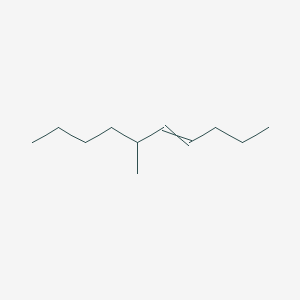
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring, an isoxazole ring, and a thiophene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a dicarbonyl compound with elemental sulfur.
Coupling of the Rings: The isoxazole and thiophene rings are then coupled together using a suitable coupling reagent.
Formation of the Morpholine Ring: The morpholine ring is formed through the reaction of diethanolamine with a suitable alkylating agent.
Final Coupling and Hydrochloride Formation: The final step involves coupling the morpholine ring with the isoxazole-thiophene moiety and converting the product to its monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Morpholineacetamide, N-(4-(4-chlorophenyl)-3-cyano-2-thienyl): Similar structure but with a chlorophenyl and cyano group.
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl): Similar structure but without the hydrochloride salt.
Uniqueness
4-Morpholineacetamide, N-(3-(2-thienyl)-5-isoxazolyl)-, monohydrochloride is unique due to its specific combination of morpholine, isoxazole, and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
37852-50-9 |
|---|---|
Formule moléculaire |
C13H16ClN3O3S |
Poids moléculaire |
329.80 g/mol |
Nom IUPAC |
2-morpholin-4-yl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C13H15N3O3S.ClH/c17-12(9-16-3-5-18-6-4-16)14-13-8-10(15-19-13)11-2-1-7-20-11;/h1-2,7-8H,3-6,9H2,(H,14,17);1H |
Clé InChI |
XSGKELSQPGBMKZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(=O)NC2=CC(=NO2)C3=CC=CS3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
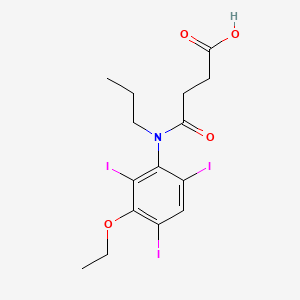
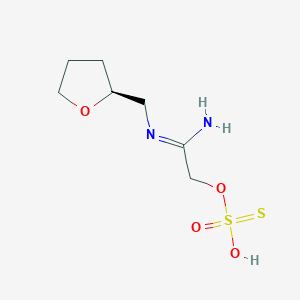
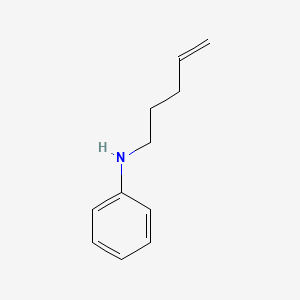


![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
